molecular formula C11H16FN5 B11735402 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11735402
M. Wt: 237.28 g/mol
InChI Key: WGMIWLIWJGCFQV-UHFFFAOYSA-N
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Description

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with fluorinating agents. One common method involves the use of 5-fluoro-1,3-dimethyl-1H-pyrazole as a starting material, which is then reacted with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of fluorine can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3-dimethylpyrazole
  • 1,3-dimethyl-4-phthalidylpyrazole
  • (E)-N-(3,7-dimethylocta-2,6-dienyl)-1,3-dimethyl-1H-pyrazol-5-amine

Uniqueness

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, while the methyl groups can modulate its reactivity and binding affinity towards target molecules .

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H16FN5/c1-8-10(11(12)17(3)15-8)7-13-6-9-4-5-14-16(9)2/h4-5,13H,6-7H2,1-3H3

InChI Key

WGMIWLIWJGCFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CC=NN2C)F)C

Origin of Product

United States

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